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Executive Summary:

Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, has demonstrated
significant cardiovascular benefits in clinical trials.[1][2] Beyond its glucose-lowering effects,
canagliflozin exerts direct and complex effects on the vascular endothelium. This technical
guide provides an in-depth analysis of the current understanding of canagliflozin's impact on
endothelial cell (EC) function and angiogenesis, targeted at researchers, scientists, and drug
development professionals. The document synthesizes in vitro and in vivo data, detailing the
dual nature of canagliflozin: it improves certain aspects of endothelial health, such as
reducing inflammation and oxidative stress, while simultaneously inhibiting EC proliferation and
angiogenesis.[3][4] This dichotomy may explain both its cardiovascular protective effects and
concerns raised in clinical trials regarding an increased risk of limb amputations.[3][5][6] This
guide details the underlying signaling pathways, presents quantitative data in structured tables,
and provides methodologies for key experimental assays.

Effects on Endothelial Cell Function

Canagliflozin directly modulates endothelial cell physiology through various mechanisms,
largely independent of its SGLT2 inhibitory action. These effects range from anti-inflammatory
and anti-oxidative to the inhibition of cell growth and migration.

Anti-proliferative and Anti-migratory Effects
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A unique characteristic of canagliflozin, not observed with other SGLT2 inhibitors like
empagliflozin or dapagliflozin, is its robust inhibition of endothelial cell proliferation.[3][5][7] This
anti-proliferative action is observed at clinically relevant concentrations (10 uM), reducing EC
proliferation by approximately 45%.[3][5][7] The mechanism involves a reduction in DNA
synthesis and cell cycle arrest, which is partly due to a significant decrease in cyclin A
expression.[3][5] At higher concentrations (50 uM), canagliflozin also modestly inhibits
HUVEC migration by about 20%.[3][5] These effects are concerning as they may impair the
reendothelialization of arteries and could exacerbate peripheral artery disease by limiting
angiogenesis.[8]

Modulation of Endothelial Vasodilator Function

Canagliflozin has been shown to improve endothelial dysfunction in diabetic animal models.[4]
[9] Treatment for 8 weeks in diabetic ApoE-deficient mice significantly ameliorated
acetylcholine-dependent vasodilation, a key indicator of improved endothelial function.[4][10]
This is attributed to its ability to stimulate the AMP-activated protein kinase (AMPK)—Akt—
endothelial nitric oxide synthase (eNOS) pathway.[11][12] Activation of this cascade increases
the phosphorylation of eNOS at its activating site (Ser1177) and decreases phosphorylation at
an inhibitory site (Thr495), ultimately enhancing the bioavailability of nitric oxide (NO), a critical
vasodilating and vasoprotective molecule.[4][13][14]

Anti-inflammatory Effects

Vascular inflammation is a critical driver of endothelial dysfunction and atherosclerosis.[2][4]
Canagliflozin exhibits potent anti-inflammatory properties in endothelial cells. It inhibits the
expression of adhesion molecules such as VCAM-1 and ICAM-1, which are crucial for
leukocyte adhesion to the endothelium.[2][4] This effect has been observed in the aortas of
diabetic mice and in cultured human endothelial cells exposed to diabetic-like conditions (high
glucose and oxidized LDL).[2][4] One key mechanism is the induction of the vasoprotective
protein Heme Oxygenase-1 (HO-1) via the ROS-Nrf2 signaling pathway.[2][8] The anti-
inflammatory action of canagliflozin is at least partially mediated by bilirubin, a product of HO-
1 activity.[8] Furthermore, canagliflozin's activation of AMPK contributes to the reduction of
inflammatory cytokine and chemokine secretion.[15][16]

Reduction of Oxidative Stress
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Oxidative stress is a major contributor to endothelial dysfunction in diabetes.[17] Canagliflozin
effectively mitigates oxidative stress in the vasculature. In diabetic mice, it reduces the
expression of NADPH oxidase subunits like NOX2 and p22phox in the aorta and lowers urinary
excretion of the oxidative damage marker 8-OHdG.[9][10] In vitro studies using HUVECs
treated with palmitic acid, a model for lipotoxicity, show that canagliflozin significantly reduces
levels of reactive oxygen species (ROS) and lipid ROS.[18][19] This antioxidant effect is linked
to the downregulation of the p38/JNK signaling pathway and the preservation of mitochondrial
function.[20][21]

Data Summary: Effects on Endothelial Cell Function
Markers
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Marker / Experimental Canagliflozin Observed
Reference
Process Model Conc. Effect
) ) Inhibited (approx.
Cell Proliferation HUVECs 10-50 uM [31[5]1I7]
45% at 10 uM)
o Inhibited (approx.
Cell Migration HUVECs 50 uM [31[5]
20%)
Cyclin A
) HUVECs 10 uM Decreased [31[5]
Expression
Increased
eNOS HUVECs / (Ser1177),
: o N/A [4][11]
Phosphorylation Diabetic Mice Decreased
(Thr495)
HUVECs /
ICAM-1/VCAM-1 o
) Diabetic Mice 3-10 uM Decreased [2][41[9]
Expression
Aorta
Heme
Oxygenase-1 HUVECs 3-10 uM Increased [2][8]
(HO-1)
_ HUVECs /
Reactive Oxygen ) o
) Diabetic Mice 0.1-0.5 uM Decreased [91[18][19]
Species (ROS)
Aorta
Endothelial _ Protected /
) ) HMECs / Mice 3 uM - [22][23]
Barrier Function Stabilized
Acetylcholine Diabetic ApoE-/-
30 mg/kg/day Improved [41[9]

Vasodilation

Mice Aorta

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tissue repair and

development but also contributes to pathologies like tumor growth and diabetic retinopathy.[3]

Canagliflozin's impact on angiogenesis is predominantly inhibitory.
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Inhibition of In Vitro Tube Formation

The tube formation assay is a standard in vitro method to assess angiogenesis. Canagliflozin
markedly attenuates the ability of endothelial cells to form capillary-like tubular structures on an
extracellular matrix.[3][7] This inhibitory effect is concentration-dependent and significant, with
a high concentration (50 uM) reducing tube formation by 65%.[3][5] This effect is specific to
canagliflozin, as it was not observed with empagliflozin or dapagliflozin.[3][5]

Inhibition of Ex Vivo Sprouting Angiogenesis

The aortic ring assay provides an ex vivo model that more closely mimics the in vivo
environment. Consistent with in vitro findings, canagliflozin significantly inhibits endothelial cell
sprouting from mouse aortic rings.[3] At a concentration of 50 uM, canagliflozin inhibited
sprouting by a striking 80%.[3][5]

In Vivo Evidence of Anti-Angiogenic Effects

The anti-angiogenic properties of canagliflozin have been confirmed in vivo. In a diabetic
mouse model (db/db) of hindlimb ischemia, canagliflozin treatment significantly decreased
blood perfusion and reduced microvessel density in the ischemic muscle.[6] These findings
suggest that by impairing angiogenesis, canagliflozin could hinder the natural compensatory
response to ischemia, providing a potential mechanism for the increased risk of limb
amputations observed in some patients.[3][6][8]

Data Summary: Effects on Angiogenesis
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Experimental Canagliflozin Observed

Assay Reference
Model Conc. Effect
) Inhibited (65% at
Tube Formation HUVECs 20-50 pM [31[5]1[24]
50 uM)
Aortic Ring Mouse Aortic Inhibited (80% at
. . 50 uM [3115]
Sprouting Rings 50 uM)
Ischemic
Hindlimb db/db Mice 200mg/kg chow Decreased [6]
Perfusion
) Decreased
Ischemic Muscle ] )
] ) db/db Mice 200mg/kg chow Microvessel [6]
Angiogenesis :
Density

Key Signaling Pathways

Canagliflozin's diverse effects on the endothelium are mediated by several interconnected
signaling pathways.

The AMPK-Dependent Pathway

AMPK is a central regulator of cellular energy and metabolism. Canagliflozin is a known
activator of AMPK in endothelial cells.[16][22] This activation triggers downstream signaling that
contributes to both vasoprotection and endothelial barrier stabilization. Activated AMPK can
phosphorylate and activate Akt and subsequently eNOS, leading to increased NO production.
[11][12][25] Additionally, canagliflozin-induced AMPK activation stimulates the p38
MAPK/HSP27 pathway, which reorganizes the actin cytoskeleton to stabilize inter-endothelial
junctions and preserve VE-Cadherin integrity, thus protecting the endothelial barrier.[22][23]
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Canagliflozin's AMPK-dependent signaling pathways.

The ROS-Nrf2-HO-1 Anti-inflammatory Pathway

Paradoxically, canagliflozin can increase reactive oxygen species (ROS), which in turn
activates a protective antioxidant and anti-inflammatory response.[2][8] This ROS signal
promotes the nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the
antioxidant responsive element in the promoter region of the heme oxygenase-1 (HO-1) gene,
stimulating its expression.[2][8] The induction of HO-1 and its product, bilirubin, contributes
significantly to canagliflozin's ability to suppress the expression of inflammatory adhesion
molecules like ICAM-1 and VCAM-1.[2][8]
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Canagliflozin's ROS-Nrf2-HO-1 anti-inflammatory pathway.

Inhibition of Cell Proliferation

The anti-proliferative effect of canagliflozin is distinct from its other vascular actions. Studies
have identified that this effect is associated with cell cycle arrest and a marked reduction in the
expression of Cyclin A, a key protein for cell cycle progression.[3][5] Restoring Cyclin A
expression partially rescues the proliferative response, confirming its role in canagliflozin's
mechanism of action.[3][5] This pathway appears to be a primary driver of the observed
inhibition of angiogenesis.
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Canagliflozin's anti-proliferative pathway.

Detailed Experimental Protocols
In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like
structures.[26][27]

e Preparation: Thaw basement membrane matrix (e.g., Matrigel) on ice overnight at 4°C. Pre-
chill a 96-well plate and pipette tips.

o Coating: Add 50 pL of the cold liquid matrix to each well of the 96-well plate. Ensure the

entire surface is covered.
e Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

o Cell Seeding: Harvest endothelial cells (e.g., HUVECSs) and resuspend them in appropriate
growth medium at a density of 2-4 x 10”5 cells/mL.

o Treatment: Add canagliflozin or vehicle control (DMSO) to the cell suspension at desired

final concentrations.

e Plating: Gently add 100 pL of the cell suspension onto the surface of the solidified matrix.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/product/b606465?utm_src=pdf-body-img
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.moleculardevices.com/en/assets/app-note/dd/img/high-content-tube-formation-assay-using-in-vitro-angiogenesis-model
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/angiogenesis-protocols/endothelial-cell-tube-formation-assay.html
https://www.benchchem.com/product/b606465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

 Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

e Imaging & Analysis: Visualize the tube networks using a light microscope. Capture images
and quantify angiogenesis by measuring parameters such as total tube length, number of
nodes, and number of meshes using software like ImageJ with an angiogenesis analysis

plugin.

Ex Vivo Aortic Ring Sprouting Assay

This assay measures angiogenesis from a segment of intact tissue, providing a more
physiologically relevant model.[3][28]

o Aorta Dissection: Euthanize a mouse (e.g., C57BL/6) and dissect the thoracic aorta under
sterile conditions. Place the aorta in cold, serum-free medium (e.g., Opti-MEM).

o Cleaning & Sectioning: Carefully remove periadventitial fibro-adipose tissue. Cross-section
the aorta into 1 mm thick rings.

o Embedding: Place a 100 uL drop of fibrinogen solution (e.g., 3 mg/mL in Opti-MEM) in the
center of a 24-well plate well. Place one aortic ring into the fibrinogen drop. Add thrombin
(0.5 pL of 50 U/mL) to initiate clotting.

o Culture: After the fibrin gel solidifies, add 1 mL of culture medium containing VEGF-A (to
stimulate sprouting) and the desired concentrations of canagliflozin or vehicle control.

¢ Incubation: Culture the rings for 5-7 days at 37°C and 5% CO2, changing the medium every
2-3 days.

» Staining & Imaging: Fix the rings with 3% paraformaldehyde. Stain endothelial sprouts with
an EC-specific marker, such as FITC-conjugated isolectin B4.[3] Acquire Z-stack images
using a fluorescence confocal microscope.

e Quantification: Reconstruct 3D images and quantify the total volume or length of the
sprouting networks using imaging software (e.g., Imaris).[3]

Western Blotting for Protein Phosphorylation
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This technique is used to detect and quantify the phosphorylation status of key signaling
proteins like Akt and eNOS.

o Cell Lysis: Treat cultured endothelial cells with canagliflozin for the desired time. Wash cells
with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase
inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-30 pg) into the wells of an SDS-polyacrylamide gel. Run electrophoresis to
separate proteins by size.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-
buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific
antibody binding.

e Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary
antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-eNOS
Serll77).

e Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room
temperature.

» Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL)
substrate and detect the signal using an imaging system.

» Stripping & Reprobing: To normalize data, strip the membrane and re-probe with an antibody
against the total protein (e.g., anti-total-eNOS). Quantify band intensity using densitometry
software.

Discussion and Future Directions
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The effects of canagliflozin on endothelial cells are multifaceted and present a compelling
dichotomy. On one hand, its ability to improve endothelial function by reducing inflammation
and oxidative stress and by increasing NO bioavailability provides a strong rationale for its
observed cardiovascular benefits.[1][2][4] These actions likely contribute to the slowing of
atherosclerosis progression and the stabilization of existing plaques.[4][15]

On the other hand, the potent, off-target inhibition of endothelial cell proliferation, migration,
and angiogenesis is a significant finding with direct clinical relevance.[3][5] This anti-angiogenic
effect offers a plausible biological mechanism for the increased risk of lower-limb amputations
seen in the CANVAS trial, particularly in patients with pre-existing peripheral artery disease
where a robust angiogenic response is critical for tissue viability.[6][8]

Future Directions:

o Mechanism of Proliferation Inhibition: Further investigation is needed to fully elucidate the
molecular mechanism by which canagliflozin, but not other SGLT2 inhibitors, downregulates
Cyclin A and inhibits EC proliferation.

 Clinical Stratification: Research should focus on identifying patients who are most likely to
benefit from the vasoprotective effects of canagliflozin versus those who may be at higher
risk due to its anti-angiogenic properties.

o Therapeutic Applications: The anti-angiogenic action of canagliflozin could be
therapeutically beneficial in conditions characterized by excessive angiogenesis, such as
proliferative diabetic retinopathy or cancer.[3][24] This potential therapeutic avenue warrants
further exploration.

In conclusion, canagliflozin possesses a unique pharmacological profile that extends beyond
glucose metabolism to directly modulate endothelial cell biology. A comprehensive
understanding of these dual effects is crucial for optimizing its clinical use and for the
development of future vascular-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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